molecular formula C7H4ClN B13817421 2-Chloroethynylpyridine

2-Chloroethynylpyridine

Cat. No.: B13817421
M. Wt: 137.56 g/mol
InChI Key: JNQFYCDKCVJJIE-UHFFFAOYSA-N
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Description

2-Chloroethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, where a chlorine atom and an ethynyl group are attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethynylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-ethynylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The process may also involve the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloroethynylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4ClN

Molecular Weight

137.56 g/mol

IUPAC Name

2-(2-chloroethynyl)pyridine

InChI

InChI=1S/C7H4ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H

InChI Key

JNQFYCDKCVJJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCl

Origin of Product

United States

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